2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-2-yl)acetamide
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Description
2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-2-yl)acetamide is a useful research compound. Its molecular formula is C12H12N4O2 and its molecular weight is 244.254. The purity is usually 95%.
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Scientific Research Applications
Pyrimidine Derivatives in Cancer Treatment
Pyrrolobenzimidazoles, including 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-2-yl)acetamide derivatives, have been investigated for their potential in cancer treatment. These compounds, specifically the 6-aziridinylquinone and 6-acetamidoquinone derivatives, exhibit cytotoxicity and antitumor activity. They operate through DNA alkylation and cleavage upon reduction, or as DNA intercalating agents inhibiting topoisomerase II, showing promise as a new class of antitumor agents with advantages over existing therapies (Skibo, 1998).
Synthesis and Pharmacological Activities
Piracetam, a cyclic derivative of γ-aminobutyric acid, enhances learning, memory, brain metabolism, and cognitive abilities. As a nootropic drug, its chemical name, 2-oxo-1-pyrrolidine acetamide, shares a core structure with this compound. The synthesis and biological activities of piracetam and its derivatives highlight the potential for developing treatments for various CNS disorders, including alcoholism, Raynaud’s phenomenon, deep vein thrombosis, and brain injury (Dhama et al., 2021).
Hybrid Catalysts in Medicinal Chemistry
The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, which are key precursors for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability, has been intensively investigated. These scaffolds, related to this compound, utilize diversified hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, for development. This highlights the versatility of pyrimidine derivatives in the synthesis of lead molecules for drug development (Parmar et al., 2023).
Anti-inflammatory and Antimicrobial Properties
Substituted 1,2,3,4 tetrahydropyrimidine derivatives, structurally related to this compound, have been synthesized and characterized for their in-vitro anti-inflammatory activity. These studies underscore the potential of pyrimidine derivatives in designing leads for anti-inflammatory activity, further highlighting the broad spectrum of pharmacological activities associated with pyrimidine cores (Gondkar et al., 2013).
Properties
IUPAC Name |
2-(4-methyl-6-oxopyrimidin-1-yl)-N-pyridin-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c1-9-6-12(18)16(8-14-9)7-11(17)15-10-4-2-3-5-13-10/h2-6,8H,7H2,1H3,(H,13,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHJNMAQUASLIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CC(=O)NC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.